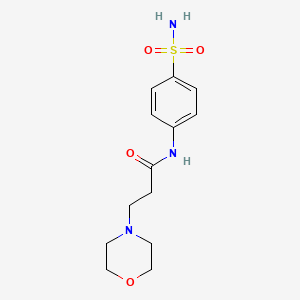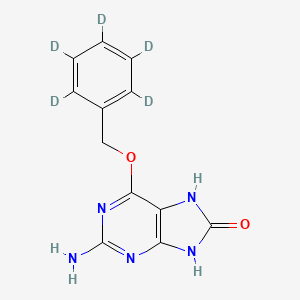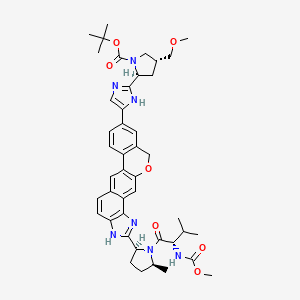
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc Velpatasvir R Isomer (Methoxy Methyl): is a derivative of Velpatasvir, a potent NS5A inhibitor used in the treatment of hepatitis C virus (HCV) infections. This compound is characterized by the presence of a methoxy methyl group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Boc Velpatasvir R Isomer (Methoxy Methyl) typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: : In an industrial setting, the production of Boc Velpatasvir R Isomer (Methoxy Methyl) is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: : Boc Velpatasvir R Isomer (Methoxy Methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs .
Scientific Research Applications
Chemistry: : Boc Velpatasvir R Isomer (Methoxy Methyl) is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: : In biological research, this compound is used to study the mechanisms of action of NS5A inhibitors and their interactions with viral proteins .
Medicine: : The primary application of Boc Velpatasvir R Isomer (Methoxy Methyl) is in the development of antiviral therapies for hepatitis C. It serves as a key intermediate in the synthesis of Velpatasvir, which is used in combination therapies for HCV .
Industry: : In the pharmaceutical industry, this compound is used in the production of Velpatasvir and related antiviral drugs. It is also employed in quality control and regulatory compliance testing .
Mechanism of Action
Boc Velpatasvir R Isomer (Methoxy Methyl) exerts its effects by inhibiting the NS5A protein, a non-enzymatic viral protein essential for HCV replication. The compound binds to domain I of NS5A, preventing the protein from interacting with viral RNA and other host factors. This inhibition disrupts the viral replication process and reduces the viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
- Boc Velpatasvir R, R Isomer (Imidazole and Methoxy Methyl)
- Boc Velpatasvir R, R, R Isomer (Imidazole, Methoxy Methyl and Methyl)
- Boc Velpatasvir R, R Isomer (Benzimidazole and Methyl)
Comparison: : Boc Velpatasvir R Isomer (Methoxy Methyl) is unique due to the presence of the methoxy methyl group, which enhances its solubility and stability compared to other isomers. This makes it a valuable intermediate in the synthesis of Velpatasvir and other antiviral agents .
Properties
Molecular Formula |
C44H53N7O7 |
|---|---|
Molecular Weight |
791.9 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)/t24-,25+,34-,35-,37-/m0/s1 |
InChI Key |
DMFDIPBYFDWGGH-FHEIRQMCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@H](CN8C(=O)OC(C)(C)C)COC |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


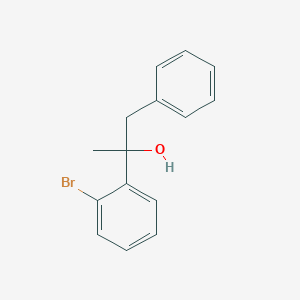
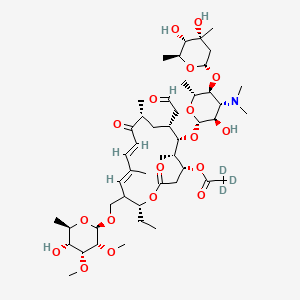
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
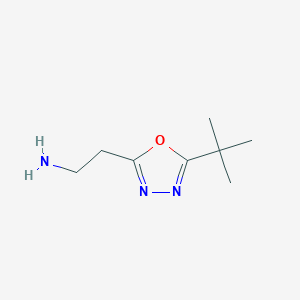
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
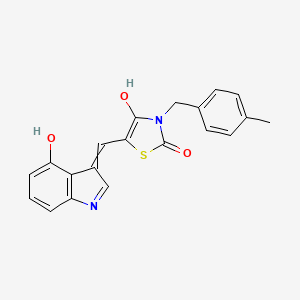
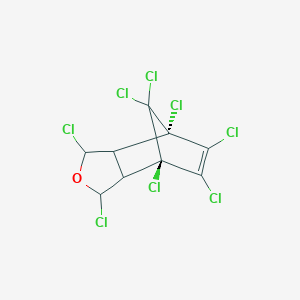

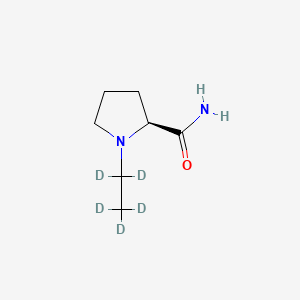
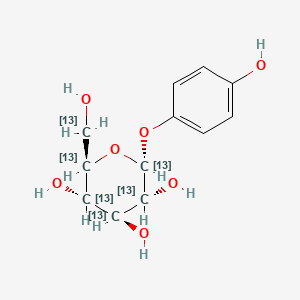
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
